molecular formula C8H17Cl2N3 B1524744 2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride CAS No. 1354951-26-0

2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride

Cat. No. B1524744
M. Wt: 226.14 g/mol
InChI Key: JDMVVPJXZANJEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride” is a chemical compound with the CAS Number: 1354951-26-0 . It is a white to off-white powder that is water-soluble and can be easily dissolved in various organic solvents.


Molecular Structure Analysis

The molecular formula of this compound is C8H17Cl2N3 . The InChI code is 1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8(6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder. It is water-soluble and can be easily dissolved in various organic solvents. The molecular weight is 226.15 .

Scientific Research Applications

Anodic Oxidation and Chemical Reactivity

  • The anodic behavior of cardiotonic drugs and compounds with similar structures, including "2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride," was investigated, revealing insights into their oxidation potentials and sensitivity to oxygen in alkaline solutions (Hagen, Klauschenz, & Pragst, 1987).

Synthesis of Novel Compounds

  • Research on iodides and enantiopure beta-amino esters mediated by potassium carbonate in acetonitrile led to the synthesis of quinolizidinones or indolizidinones, showcasing the compound's utility in creating complex chemical structures (Ma & Zhu, 2001).

Chemical Transformations and Mechanisms

  • Studies on the reversible ring opening in acetonitrile of N-alkoxypyridinium salts with various amines, including piperidine, highlight the compound's role in facilitating significant chemical transformations through competitive cyclization mechanisms (Sliwa & Tartar, 1979).

Self-Assembly and Hydrogen Bonding

  • Investigations into the self-assembly and hydrogen bonding capabilities of compounds synthesized from benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate in the presence of piperidine have expanded understanding of molecular interactions and assembly processes (Bararjanian, Balalaie, Rominger, & Barouti, 2010).

Hydrogen Bonding in Acetonitrile

  • The formation of hydrogen-bonded complexes between stronger nitrogen bases and their conjugate acids in acetonitrile was explored, indicating the significance of such interactions in understanding the solvation and stability of nitrogen-containing compounds (Coetzee, Padmanabhan, & Cunningham, 1964).

Novel Synthetic Methods and Applications

  • Research into the reactions of N,N-unsubstituted selenoureas with chloroacetonitrile demonstrated innovative synthetic routes to 2-amino-1,3-selenazoles, showcasing the versatility of "2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride" in facilitating novel chemical syntheses (Koketsu, Tanaka, & Ishihara, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]acetonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8(6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMVVPJXZANJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC#N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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